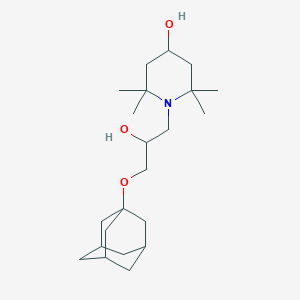

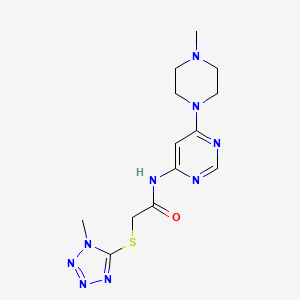

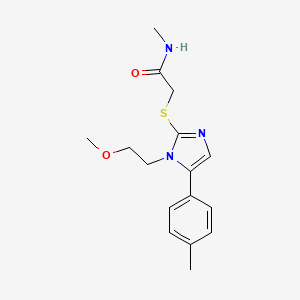

N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as THPPNI, is a compound that has been widely studied for its potential applications in scientific research. It is a member of the isonicotinamide family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Crystal Engineering and Pharmaceutical Co-crystals

The novel carboxamide-pyridine N-oxide synthon, through N-H...O- hydrogen bonding and C-H...O interaction, assembles isonicotinamide N-oxide in a triple helix architecture. This heterosynthon is utilized in synthesizing cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, demonstrating its potential in crystal engineering and the development of pharmaceutical cocrystals (L. Reddy, N. Babu, A. Nangia, 2006).

Coordination Chemistry

Research on coordination polymers of N-(4-pyridyl)isonicotinamide revealed the synthesis of new compounds with distinct structural properties. These compounds exhibit rectangular, two-dimensional networks and fishbone-type, one-dimensional networks, emphasizing the role of isonicotinamide derivatives in coordination chemistry and the design of novel materials (M. Kondo, A. Asami, Ho‐Chol Chang, S. Kitagawa, 1999).

Charge Density Studies

Polymorphic isonicotinamide-oxalic acid molecular complexes have been characterized by X-ray charge density and neutron diffraction studies, highlighting strong O-H...N intermolecular hydrogen bonding. This research provides insights into the nature of short, strong hydrogen bonds (SSHBs) and their role in the manifestation of polymorphism in compounds (M. Schmidtmann, L. Farrugia, D. Middlemiss, M. Gutmann, G. McIntyre, Chick C. Wilson, 2009).

Metabolic and Toxicological Studies

While not directly related to the specific compound of interest, studies on isoniazid, a closely related compound, have focused on its metabolism, pharmacodynamic, and toxicological aspects. Such research underscores the importance of understanding the metabolic pathways and potential toxicological implications of isonicotinamide derivatives (P. Preziosi, 2007).

Synthesis and Biological Activity

Research on the synthesis of heterocyclics and their evaluation for insecticidal and antibacterial potential further illustrates the application of isonicotinamide derivatives in developing new bioactive compounds. This work demonstrates the potential of such compounds in addressing agricultural and healthcare challenges (P. P. Deohate, Kalpana A. Palaspagar, 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the Inhibitor of Apoptosis Protein (IAP) family . The IAPs are a group of proteins that play a crucial role in controlling programmed cell death (apoptosis). They are characterized by the presence of one to three copies of an approximately 70 amino acid motif termed the BIR (Baculovirus IAP Repeat) domain.

Mode of Action

This compound is designed to covalently target Lys, Tyr, or His residues in the BIR3 domain of the IAP family . The covalent binding of the compound to these residues leads to the inhibition of the IAPs, thereby promoting apoptosis in cells where the death process has been suppressed.

Pharmacokinetics

The compound has been found to be long-lived and orally bioavailable . This means that it can be taken by mouth and will remain active in the body for an extended period. This is beneficial as it allows for less frequent dosing and therefore improved patient compliance.

properties

IUPAC Name |

2-(oxan-4-yloxy)-N-pyridin-3-ylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-16(19-13-2-1-6-17-11-13)12-3-7-18-15(10-12)22-14-4-8-21-9-5-14/h1-3,6-7,10-11,14H,4-5,8-9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPVGGXEGZMZAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355788.png)

![Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2355790.png)

![5-methyl-9,10,11,12-tetrahydro-8H-benzo[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2355791.png)

![3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355792.png)

![5-{[(4-ethylcyclohexyl)oxy]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2355793.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/no-structure.png)